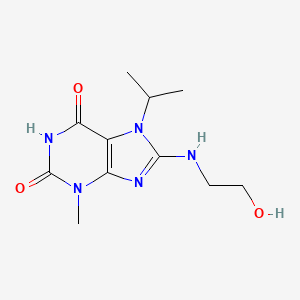

8-((2-羟乙基)氨基)-7-异丙基-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮

货号 B2764069

CAS 编号:

941993-58-4

分子量: 267.289

InChI 键: HLTYVVLWFWUBNK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-((2-hydroxyethyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly known as IBMX, is a purine derivative that has been extensively studied for its potential applications in scientific research. It is a non-specific inhibitor of cyclic nucleotide phosphodiesterases and has been used in a variety of biochemical and physiological studies.

科学研究应用

- 8-((2-hydroxyethyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits antioxidant properties. It has been evaluated using the Trolox equivalent antioxidant assay (TEAC) to determine its total antioxidant capacity . This application is particularly relevant in understanding its potential health benefits.

- The compound has been investigated for its anti-tumor activity. In vitro studies on various cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and WI-38 (lung fibroblasts), revealed significant effects .

- Molecular docking simulations have shown that 8-((2-hydroxyethyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione interacts favorably with specific amino acids (Arg184 and Lys179) through hydrogen bonding within binding pockets .

- The compound serves as a key precursor for synthesizing novel heterocyclic derivatives. Its reactions with various secondary amines yield acrylonitrile derivatives with diverse substituents, such as piperidine, morpholine, and diphenylamino groups .

- Interestingly, 8-((2-hydroxyethyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione has been used as a precursor for synthesizing (±)-6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox), a well-known antioxidant .

Antioxidant Activity

Cancer Research

Hydrogen Bonding and Docking Studies

Novel Heterocyclic Compounds

Synthesis of Chromane Derivatives

Other Applications

属性

IUPAC Name |

8-(2-hydroxyethylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O3/c1-6(2)16-7-8(13-10(16)12-4-5-17)15(3)11(19)14-9(7)18/h6,17H,4-5H2,1-3H3,(H,12,13)(H,14,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTYVVLWFWUBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(N=C1NCCO)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((2-hydroxyethyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![3-cinnamyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2763986.png)

![5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol;dihydrochloride](/img/structure/B2763990.png)

![(E)-methyl 2-cyano-3-(4-oxo-2-(m-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2763996.png)

![(2Z)-2-[(3-bromophenyl)imino]-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2764001.png)

![4-tert-butyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2764004.png)

![N-(2-chloro-4-methylphenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2764007.png)